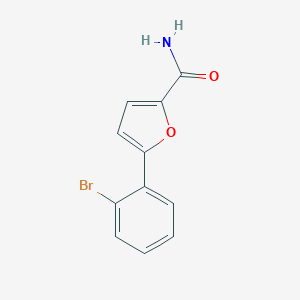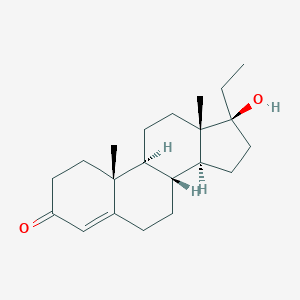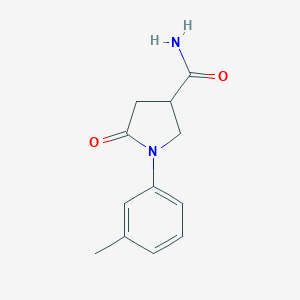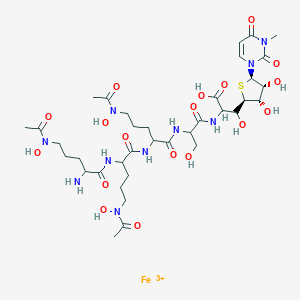
Albomycin
Overview
Description
Albomycins are natural antibiotics produced by Gram-positive Actinomyces subtropicus bacteria . They exist as iron complexes in nature . The most abundant forms of albomycin are δ1, δ2, and ε . All albomycin structures are sequences of six modified amino acids . These antibiotics have shown activity against specific Gram-negative and Gram-positive pathogens .
Molecular Structure Analysis
All albomycin structures are sequences of six modified amino acids . The most abundant forms of albomycin are δ1, δ2, and ε . They differ only in the C4 substituent on the nucleobase .Chemical Reactions Analysis
The siderophore moiety serves as a vehicle to deliver albomycins into bacterial cells via a “Trojan horse” strategy . The results revealed that the C4 substituent on the nucleobase in albomycin plays an essential role in their antibacterial activity .Scientific Research Applications
Antibacterial Properties and Mechanism of Action
Albomycin has been recognized for its antibacterial properties, particularly in targeting Gram-negative and Gram-positive pathogens. A detailed review emphasizes the renewed interest in Albomycin due to the increasing antimicrobial resistance among common bacterial pathogens. It is considered as an alternative treatment option for infections caused by these resistant bacteria, supplementing traditionally used agents. The unique mechanism of action of Albomycin, which involves the inhibition of bacterial DNA synthesis, makes it a potential candidate for combating antibiotic resistance. Notably, Albomycin has been utilized effectively for various types of systemic infections, with studies highlighting its good distribution into tissues like serum, soft tissue, lungs, bone, cerebrospinal fluid, and heart valves (Falagas et al., 2008).
Antitumor Properties
Explorations into the antitumor properties of Albomycin have been substantial. The compound belongs to a family of ultrapotent antitumor antibiotics, including CC-1065, the duocarmycins, and yatakemycin. These have garnered significant interest due to their mode of action and potential in designing new anticancer therapeutics. Albomycin and its analogs exert effects through sequence-selective alkylation of duplex DNA in the minor groove at the N3 of adenine. Studies underscore the importance of chemical synthesis in understanding the structure of Albomycin and its effects on biological activity, which can lead to the development of new potential lead compounds for cancer treatment. The bioconjugation and prodrug formation of Albomycin have also been areas of research, highlighting its potential in clinical applications as a therapeutic agent (Ghosh et al., 2009).
Mechanism of Action
Albomycins function as specific inhibitors of seryl-tRNA synthetases . They exhibit potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, including many clinical pathogens . Albomycins are called “Trojan horse” compounds because bacteria sense that their iron-binding region is safe to ingest. Once inside, the sulfur-containing region (the “warhead”) inhibits the organism’s action .
Future Directions
Albomycins are promising drug candidates for the treatment of various bacterial infections, especially those caused by multidrug-resistant pathogens . The systematic SAR study suggested that albomycin δ2 is the most promising candidate for further clinical drug development . Future directions include the design of novel albomycin-derived antimicrobial agents and the development of next-generation siderophore–antibiotics with enhanced activity .
properties
IUPAC Name |
2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZHMVWHFMFIEG-ZYBDUZOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58FeN10O18S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albomycin | |
CAS RN |
1414-39-7 | |
| Record name | Albomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



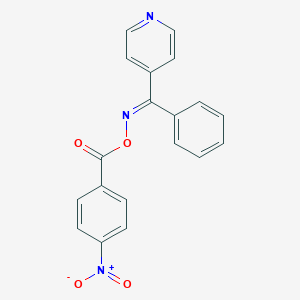
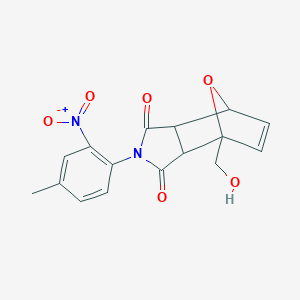
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
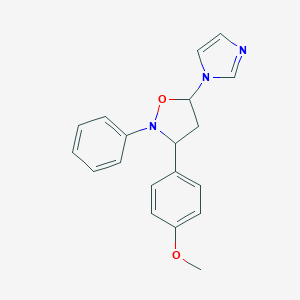
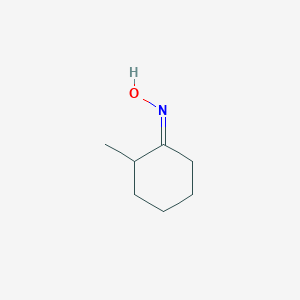
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
